molecular formula C6H11IO B13128782 2-(Iodomethyl)-2-methyltetrahydrofuran

2-(Iodomethyl)-2-methyltetrahydrofuran

Cat. No.: B13128782
M. Wt: 226.06 g/mol
InChI Key: LTNIHJIQWCGOTK-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2-methyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of an iodomethyl group and a methyl group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2-methyltetrahydrofuran typically involves the iodination of 2-methyl-2-methyltetrahydrofuran. One common method is the reaction of 2-methyl-2-methyltetrahydrofuran with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a solvent like acetic acid. The reaction conditions usually require moderate temperatures and careful control of the reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2-methyltetrahydrofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: The primary product is the corresponding methyl derivative.

Scientific Research Applications

2-(Iodomethyl)-2-methyltetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2-methyltetrahydrofuran involves its reactivity with nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-2-methyltetrahydrofuran
  • 2-(Chloromethyl)-2-methyltetrahydrofuran
  • 2-(Fluoromethyl)-2-methyltetrahydrofuran

Uniqueness

2-(Iodomethyl)-2-methyltetrahydrofuran is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make the iodomethyl group more reactive in nucleophilic substitution reactions, providing access to a wider range of chemical transformations.

Properties

Molecular Formula

C6H11IO

Molecular Weight

226.06 g/mol

IUPAC Name

2-(iodomethyl)-2-methyloxolane

InChI

InChI=1S/C6H11IO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3

InChI Key

LTNIHJIQWCGOTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)CI

Origin of Product

United States

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